

An In-depth Technical Guide to the Downstream Targets of CSRM617 Hydrochloride

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Compound of Interest		
Compound Name:	CSRM617 hydrochloride	
Cat. No.:	B8057351	Get Quote

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Abstract

CSRM617 hydrochloride is a first-in-class, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] Emerging as a critical driver in lethal, metastatic castration-resistant prostate cancer (mCRPC), OC2 functions as a master regulator of androgen receptor (AR) signaling networks.[4][5][6] CSRM617 binds directly to the OC2 homeobox (HOX) domain, inhibiting its transcriptional activity.[2][3] This action leads to a cascade of downstream effects, including the de-repression of the AR signaling axis, induction of apoptosis, and suppression of tumor growth and metastasis.[2][5][7] This technical guide provides a comprehensive overview of the mechanism of action of CSRM617, its downstream targets, quantitative preclinical data, and detailed experimental protocols for its investigation.

Mechanism of Action

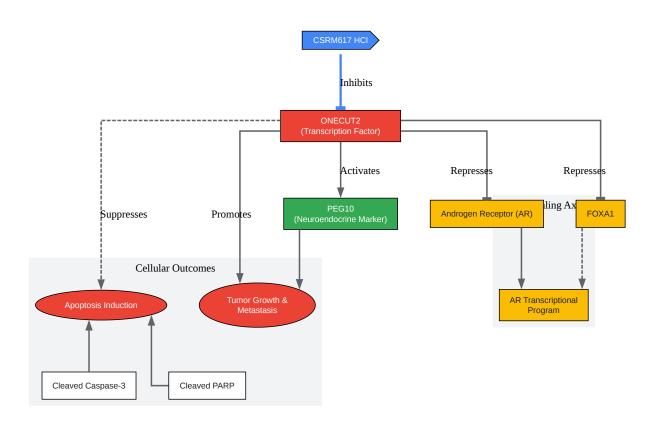
CSRM617's primary mechanism is the direct inhibition of the ONECUT2 (OC2) transcription factor.[2] In advanced prostate cancer, OC2 acts as a suppressor of the androgen receptor (AR) transcriptional program by directly repressing the expression of AR and its crucial pioneer factor, FOXA1.[2][4] By binding to the OC2-HOX domain, CSRM617 alleviates this suppression.[2][4] This leads to the reactivation of AR-dependent pathways and simultaneously inhibits OC2-driven genes, such as PEG10, which are associated with a neuroendocrine phenotype and increased tumor aggression.[2][5] The ultimate downstream consequences of



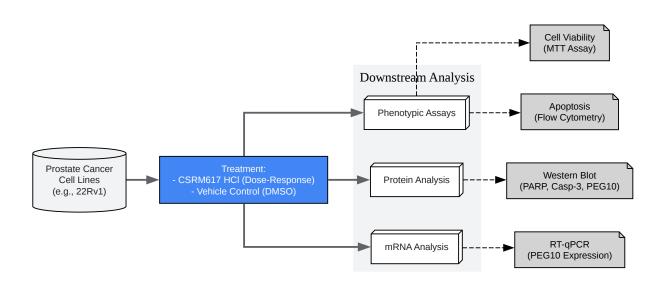
OC2 inhibition by CSRM617 are the induction of apoptosis and a significant reduction in cancer cell proliferation and metastasis.[1][5]

Signaling Pathway of CSRM617 Action









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